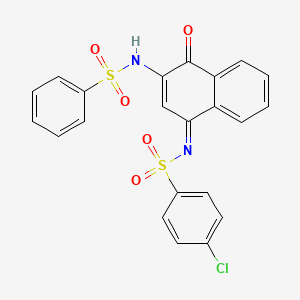
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol is based on its ability to react with ROS and form a fluorescent product. When ROS levels are low, the compound remains in a non-fluorescent state. However, when ROS levels increase, the compound reacts with ROS and becomes fluorescent, allowing researchers to detect and measure ROS levels in real-time.
Biochemical and Physiological Effects:
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol has been found to have minimal biochemical and physiological effects on cells. This makes it an ideal compound for use as a fluorescent probe, as it does not interfere with cellular processes or cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol as a fluorescent probe is its high sensitivity and selectivity for ROS. This allows researchers to detect even small changes in ROS levels and gain insights into their role in cellular processes. However, one limitation of using this compound is its limited stability in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol. One area of interest is its potential use in studying the role of ROS in disease processes, such as cancer and neurodegenerative diseases. Another area of interest is its potential use in developing new therapies for these diseases, based on its ability to selectively detect and measure ROS levels in cells. Additionally, researchers may explore ways to improve the stability of this compound in aqueous solutions, making it more versatile for use in a variety of experimental conditions.
Métodos De Síntesis
The synthesis of 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol involves the reaction of 4-bromobenzaldehyde with thiourea in the presence of sodium hydroxide. The resulting product is then treated with sodium borohydride to yield the final compound. This synthesis method has been optimized to produce high yields of pure 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol, making it a reliable and efficient process for producing this compound.
Aplicaciones Científicas De Investigación
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol has been found to have a variety of potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting and measuring reactive oxygen species (ROS) in cells. ROS are important signaling molecules that play a role in a variety of cellular processes, but they can also be damaging to cells in high concentrations. By using 4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol as a fluorescent probe, researchers can monitor ROS levels in real-time and gain insights into their role in cellular processes.
Propiedades
IUPAC Name |
4-(benzylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-11-8-16(14,15)7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAQMGNGSKQAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylamino-1,1-dioxo-tetrahydrothiophen-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2818083.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)
![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)


![ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2818096.png)

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)


![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)